![molecular formula C13H11NO6 B455808 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 438220-25-8](/img/structure/B455808.png)

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

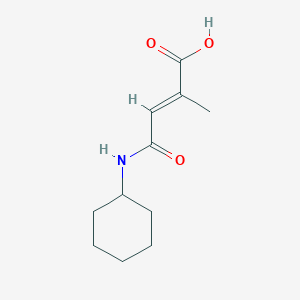

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H9NO6 and a molecular weight of 263.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved via the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) . This indicates the presence of a furan ring, a carboxylic acid group, and a nitro group attached to a phenyl ring .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 263.21 . The exact mass and monoisotopic mass of the compound are 263.04298701 g/mol . It has a topological polar surface area of 106 Ų .Scientific Research Applications

Antimycobacterial Agents

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative similar in structure to the compound of interest, has been identified as a promising class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis, a critical pathway for the survival of mycobacteria. The study conducted by Mori et al. (2022) focused on the structural analysis of a fluorinated ester derivative, providing foundational data for further exploration of these compounds as potential treatments for tuberculosis (Mori et al., 2022).

Organic Ligands and Metal Complexes

Research by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. The study highlighted the preparation of transition metal complexes of Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ of PFSA and their antibacterial activities against various pathogens. This work underscores the potential of furan derivatives in the development of new materials with antimicrobial properties (Patel, 2020).

Antiviral Activities

Furan-2-carboxylic acids derived from the leaves of Nicotiana tabacum demonstrated significant anti-Tobacco Mosaic Virus (TMV) activities. This study isolated new compounds showing high inhibition rates, suggesting the potential application of furan-2-carboxylic acid derivatives in plant virus protection and control strategies. Such findings are crucial for agricultural science, particularly in the development of natural antiviral agents (Yang et al., 2016).

Antimicrobial Activities

Dias et al. (2015) synthesized a new carboxylic acid derived from 5-(2-nitrophenyl)furfural, which, upon reaction with organotin chlorides, formed complexes that exhibited significant antimicrobial activity against a wide range of fungi and bacteria. This study illustrates the potential of furan-2-carboxylic acid derivatives in creating effective antimicrobial agents, which could be beneficial in medical and pharmaceutical applications (Dias et al., 2015).

Future Directions

Research on this compound could include the development of new and efficient synthetic methods, the exploration of its potential biological activities and mechanisms of action, and the investigation of its applications in materials science and nanotechnology. Furthermore, furan-based compounds have emerged as a new, promising class of antimycobacterial agents , suggesting potential future directions in this area.

Properties

IUPAC Name |

5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-8-2-4-11(10(6-8)14(17)18)19-7-9-3-5-12(20-9)13(15)16/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTZIXCMABHKFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide](/img/structure/B455726.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)

![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)